molecular formula C22H20O6 B2459671 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170241-48-2

3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No.: B2459671
CAS No.: 170241-48-2
M. Wt: 380.396
InChI Key: ZOPGETMJOIMPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin derivative family, characterized by a chromen-4-one core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 3, a methyl group at position 2, a propyl chain at position 6, and an acetyloxy group at position 5.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-5-14-8-16-19(10-18(14)28-13(3)23)27-12(2)21(22(16)24)15-6-7-17-20(9-15)26-11-25-17/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGETMJOIMPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a chromenone derivative. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and ethanol, and reagents like acetic anhydride and pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of proteins, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table compares key structural features and properties of the target compound with closely related analogs:

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR, NMR) Yield (%) Reference
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) - H (2), -H (7) 168–170 IR: 3,068, 1,715 cm⁻¹; MS: m/z 266 32
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) - H (2), -H (7) 127–129 IR: Similar to [45]; MS: m/z 282 55
Methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate -CF₃ (2), -OCH₂CO₂Me (7), -C₃H₇ (6) N/A Not reported N/A
Target Compound -CH₃ (2), -OAc (7), -C₃H₇ (6) Not reported Not reported Not reported (limited data)
Key Observations:

Substituent Influence on Melting Points :

  • The unsubstituted coumarin (13) exhibits a higher melting point (168–170°C) compared to the dimethoxy analog (14, 127–129°C), likely due to stronger intermolecular interactions (e.g., π-π stacking) in the absence of bulky groups .
  • The target compound’s melting point is unreported, but the presence of a flexible propyl chain and acetyloxy group may reduce crystallinity compared to simpler analogs.

Spectral Trends :

  • IR spectra for coumarins typically show strong C=O stretches near 1,700–1,750 cm⁻¹, as seen in compound 13 (1,715 cm⁻¹) . The target compound’s acetate group would introduce additional C-O stretches ~1,250 cm⁻¹.
  • Mass spectrometry (MS) data for compound 13 (m/z 266, M⁺) and 14 (m/z 282, M⁺) align with their molecular weights, suggesting the target compound would exhibit a molecular ion peak near m/z 386 (calculated).

Functional Group Modifications and Bioactivity

Role of the Benzo[d][1,3]dioxol-5-yl Group
  • Comparison with Dimethoxyphenyl (Compound 14) :
    • The dimethoxy substituent in compound 14 provides similar electron-donating effects but with reduced steric hindrance, possibly explaining its higher synthetic yield (55% vs. 32% for compound 13) .
Impact of the Trifluoromethyl Group (Analog in )
  • The trifluoromethyl (-CF₃) substituent in the methyl ester analog () introduces strong electron-withdrawing effects, which could enhance metabolic stability and binding affinity in biological targets compared to the target compound’s methyl group .
Acetyloxy vs. Hydroxyl Substituents
  • The acetyloxy group in the target compound may improve membrane permeability compared to hydroxyl-substituted analogs (e.g., compound 13) but could reduce hydrogen-bonding capacity, affecting target binding .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a member of the chromenone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19O5\text{C}_{18}\text{H}_{19}\text{O}_5

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Activity : These compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that they may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
  • Antimicrobial Activity : Certain derivatives show effectiveness against various bacterial strains and fungi, indicating potential use in treating infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that chromenone derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anti-inflammatory Properties : A study published in the Journal of Brazilian Chemical Society found that certain chromenone derivatives exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential as anti-inflammatory agents .
  • Antioxidant Evaluation : Research indicated that derivatives similar to this compound possess strong antioxidant properties, with IC50 values significantly lower than standard antioxidants like ascorbic acid .
  • Antimicrobial Activity Assessment : In vitro studies demonstrated that specific derivatives displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-chromenoneAntioxidant15 µM
6-propyl-chromenoneAnti-inflammatory10 µM
7-acetoxy-benzo[d][1,3]dioxoleAntimicrobial32 µg/mL

Q & A

Q. What synthetic methodologies are effective for introducing the benzo[d][1,3]dioxol-5-yl moiety into chromenone derivatives?

The synthesis of chromenone derivatives with a benzo[d][1,3]dioxol-5-yl group typically involves coupling reactions between pre-functionalized intermediates. For example:

  • Acid chloride formation : React 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with oxalyl chloride to generate the corresponding acid chloride, followed by coupling with hydroxylated chromenone precursors under basic conditions (e.g., triethylamine) .
  • Esterification : Use acetic anhydride to acetylate hydroxyl groups on the chromenone core, as demonstrated in the synthesis of structurally related compounds .
  • Key reagents : Oxalyl chloride, acetic anhydride, and catalysts like DMAP (dimethylaminopyridine) can improve reaction efficiency.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions. For example, aromatic protons in the benzo[d][1,3]dioxol-5-yl group resonate at δ 6.7–7.2 ppm, while acetate methyl protons appear near δ 2.1–2.3 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1769 cm1^{-1} and chromenone ketone (C=O) at ~1647 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+H]+^+ for C23_{23}H20_{20}O6_6: 393.1338) .

Q. How can thermal stability and crystallinity be assessed for this compound?

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions. For analogous chromenones, melting points range from 104–170°C depending on substituents .
  • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures; chromenone derivatives typically show stability up to 200–250°C .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural elucidation of this compound?

  • Data collection : Use high-resolution synchrotron radiation for small crystals. The SHELX suite (e.g., SHELXL for refinement) is widely employed for solving chromenone structures .
  • Challenges : Address potential twinning or disorder in the propyl or benzo[d][1,3]dioxol groups by refining anisotropic displacement parameters .
  • Validation : Cross-check with spectroscopic data (NMR/IR) to resolve ambiguities in electron density maps .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell line screening : Test cytotoxicity against human cancer lines (e.g., MCF-7, HeLa) using MTT assays. Related chromenones exhibit IC50_{50} values in the 10–50 μM range .
  • Mechanistic studies : Employ flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target identification : Use surface plasmon resonance (SPR) to screen for interactions with kinases or DNA topoisomerases .

Q. How can computational methods predict biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Benzo[d][1,3]dioxol-containing compounds often target enzymes like Mur ligases (involved in bacterial cell wall synthesis) .
  • QSAR modeling : Correlate substituent effects (e.g., propyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace propyl with ethyl or isopropyl) and compare bioactivity .

  • Key SAR findings :

    Substituent PositionModificationEffect on Activity
    6-PropylLonger alkylIncreased lipophilicity and membrane permeability
    7-AcetateEster hydrolysisProdrug activation in vivo
    Benzo[d][1,3]dioxolElectron-withdrawing groupsEnhanced enzyme inhibition

Methodological Notes

  • Synthetic optimization : Use column chromatography (silica gel, hexane/EtOAc) for purification .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with three biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.